![molecular formula C18H32N2O3 B6077939 4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6077939.png)
4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine
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Overview
Description
4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine, also known as AMPH, is a synthetic compound that has been widely used in scientific research. AMPH is a morpholine derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine acts as a selective inhibitor of the serine protease trypsin. It has been shown to bind to the active site of trypsin and inhibit its enzymatic activity. 4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine has also been shown to inhibit the activity of other serine proteases, including chymotrypsin and elastase.
Biochemical and Physiological Effects:
4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the activity of neurotransmitters in the brain. 4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine in lab experiments is its selectivity for trypsin and other serine proteases. This makes it a useful tool for studying the function of these enzymes in vitro. However, the complex synthesis method and the high cost of 4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine can be a limitation for its use in lab experiments.
Future Directions
For the use of 4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine in scientific research include the development of new drugs and the exploration of structure-activity relationships.
Synthesis Methods
4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine can be synthesized by reacting 4-methylpentan-2-one with piperidine and then reacting the resulting compound with morpholine. The final product is purified by recrystallization. The synthesis of 4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine is a complex process that requires expertise and specialized equipment.
Scientific Research Applications
4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine has been used in scientific research for various purposes, including as a biochemical tool to study the function of proteins, as a pharmacological tool to investigate the mechanism of action of drugs, and as a chemical probe to explore the structure-activity relationships of compounds. 4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine has been used in a wide range of research areas, including neuroscience, pharmacology, and medicinal chemistry.
properties
IUPAC Name |
1-[4-[2-(4-methylpentyl)morpholine-4-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O3/c1-14(2)5-4-6-17-13-20(11-12-23-17)18(22)16-7-9-19(10-8-16)15(3)21/h14,16-17H,4-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSYTTMALRCVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)C2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine |
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